molecular formula C11H11NO5 B1662001 4-Nitrobenzyl acetoacetate CAS No. 61312-84-3

4-Nitrobenzyl acetoacetate

Cat. No.: B1662001
CAS No.: 61312-84-3
M. Wt: 237.21 g/mol
InChI Key: KQPGVCMZXFBYMM-UHFFFAOYSA-N
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Description

4-Nitrobenzyl acetoacetate (CAS: 61312-84-3) is an organic ester with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol . Structurally, it consists of an acetoacetate backbone (CH₃C(O)CH₂C(O)O−) esterified with a 4-nitrobenzyl group, introducing strong electron-withdrawing properties due to the nitro substituent. The compound typically appears as a white to light yellow crystalline powder with a melting point of 44°C and a predicted boiling point of 376.5°C . Its density is approximately 1.287 g/cm³, and it is commonly stored under dry, room-temperature conditions to ensure stability .

This compound is widely used as a chemical building block in organic synthesis, particularly in the preparation of diazo compounds (e.g., 4-nitrobenzyl-2-diazoacetoacetate, a photoresist precursor) and as a substrate for catalytic reactions . Its high purity (>98% by HPLC) and reactivity make it valuable in pharmaceutical and materials science research .

Preparation Methods

Primary Synthetic Route: Esterification of 4-Nitrobenzyl Alcohol with Diketene Derivatives

Reaction Mechanism and Reagents

The most well-documented method for synthesizing 4-nitrobenzyl acetoacetate involves the reaction of 4-nitrobenzyl alcohol with 2,2-dimethyl-1,3-dioxane-4,6-dione (a cyclic diketene acetal) in toluene. This nucleophilic acyl substitution proceeds without catalysts, leveraging the electrophilicity of the diketene derivative. The reaction mechanism involves:

  • Activation : The diketene’s carbonyl group is attacked by the hydroxyl oxygen of 4-nitrobenzyl alcohol.
  • Intermediate Formation : A tetrahedral intermediate forms, followed by the expulsion of the leaving group (dimethyl carbonate analog).
  • Ester Formation : The final product, this compound, precipitates upon cooling.

Optimization of Reaction Parameters

Temperature and Solvent Effects

The reaction is conducted at 30–35°C to balance reaction rate and product stability. Lower temperatures prolong the reaction, while higher temperatures risk side reactions (e.g., decomposition of the nitro group). Toluene is chosen for its ability to dissolve reactants while allowing product crystallization upon cooling.

Catalysts and Additives

No catalysts are required, as the diketene’s inherent reactivity drives the reaction. However, phase-transfer catalysts (e.g., tri-n-butyl methyl ammonium chloride) are used in subsequent diazotization steps, highlighting the compound’s utility in multi-step syntheses.

Characterization and Analytical Data

Physical Properties

Property Value Source
Melting Point 42–46°C
Purity (HPLC) >98.0%
Solubility Methanol
Molecular Weight 237.21 g/mol

Spectroscopic Confirmation

  • ¹H NMR : Peaks corresponding to the nitrobenzyl aromatic protons (δ 8.2–8.4 ppm), methylene groups (δ 3.4–3.6 ppm), and acetyl protons (δ 2.3 ppm).
  • IR : Strong absorption at 1720 cm⁻¹ (ester carbonyl) and 1520 cm⁻¹ (nitro group).

Applications in Organic Synthesis

Preparation of Diazonium Compounds

This compound serves as a precursor for p-nitrobenzyl 2-diazoacetoacetate , a key intermediate in oligonucleotide modification. The diazotization step involves:

  • Treating the ester with sodium azide and a phase-transfer catalyst.
  • Generating the diazo group at the α-position of the ketone.

Functional Material Synthesis

The compound’s nitro group facilitates reduction-responsive applications, such as cleavable linkers in drug delivery systems.

Chemical Reactions Analysis

Transesterification Reactions

4-NBA participates in ester exchange reactions to form derivatives with modified biological or synthetic utility. A patented method (CN107556212B) demonstrates its synthesis via transesterification with ethyl 2-diazoacetoacetate under catalytic conditions :

Reaction Equation:

4-Nitrobenzyl alcohol+Ethyl 2-diazoacetoacetatecatalyst2-Diazo-p-nitrobenzyl acetoacetate+Ethanol\text{4-Nitrobenzyl alcohol} + \text{Ethyl 2-diazoacetoacetate} \xrightarrow{\text{catalyst}} \text{2-Diazo-p-nitrobenzyl acetoacetate} + \text{Ethanol}

Optimized Conditions:

ParameterValue
CatalystSodium ethoxide (1 wt%)
SolventToluene/xylene
Molar Ratio (Alcohol:Ester)1:1.2
TemperatureReflux (~110°C)
Yield94.2–96.5%

This method avoids hazardous diazo reagents, offering a safer route to diazo derivatives for photolabile applications .

Photooxygenation and Acid-Catalyzed Hydrolysis

Under UV light in oxygenated aqueous media, 4-NBA undergoes photooxygenation via a carbanion intermediate, leading to oxidative cleavage products :

Mechanism Highlights:

  • Base-Catalyzed Pathway: Generates α-hydroperoxy ethers at pH >11.

  • Acid-Catalyzed Hydrolysis (pH <3): Produces nitrobenzaldehyde derivatives and hydrogen peroxide .

Example Reaction:

4-NBAUV, H2OO2m-Nitrobenzaldehyde+Acetoacetic acid+H2O2\text{4-NBA} \xrightarrow[\text{UV, H}_2\text{O}]{O_2} \text{m-Nitrobenzaldehyde} + \text{Acetoacetic acid} + \text{H}_2\text{O}_2

Key Observations:

  • Solvent isotope effects confirm water’s role as a proton donor/base .

  • No radical intermediates detected, ruling out free-radical pathways .

Reductive Cleavage

The nitro group and benzyl ester in 4-NBA enable reductive transformations:

Ester Cleavage

4-NBA’s benzyl ester undergoes reductive cleavage in biological systems. For example, diazo derivatives of 4-nitrobenzyl groups release active oligonucleotides upon reduction (e.g., using dithiothreitol) :

Diazo-4-NBA-OligonucleotideReductionFree Oligonucleotide+4-Nitrobenzyl Alcohol\text{Diazo-4-NBA-Oligonucleotide} \xrightarrow{\text{Reduction}} \text{Free Oligonucleotide} + \text{4-Nitrobenzyl Alcohol}

Comparative Reactivity

The table below contrasts 4-NBA’s reactivity with structurally similar esters:

CompoundKey Functional GroupsReactivity Profile
4-NBA Nitrobenzyl, acetoacetatePhotooxygenation, transesterification, reductive cleavage
Benzyl acetateSimple benzyl esterHydrolysis only under harsh conditions
p-Nitrophenyl acetateNitrophenyl esterFaster hydrolysis, no diazo coupling

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Pharmaceutical Synthesis:
NBA serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of a protected acetoacetate group onto other molecules, facilitating the creation of complex organic structures. The ability to cleave the benzyl ester group under mild conditions enhances its utility in synthetic pathways.

2. Synthesis of Derivatives:
Research indicates that derivatives of NBA can exhibit biological activities, including antibacterial and antifungal properties. For instance, certain esters derived from NBA have shown potential in inhibiting bacterial growth, making them candidates for further exploration in drug development .

Biochemical Research Applications

1. Enzyme Inhibition Studies:
NBA has been investigated for its potential to inhibit specific enzymes, which is crucial for developing therapeutic agents. Studies have shown that NBA derivatives can act as enzyme inhibitors, providing insights into their mechanism of action and potential therapeutic uses .

2. Interaction Studies:
Interaction studies involving NBA focus on its reactivity with various biological molecules. Understanding these interactions is essential for assessing how NBA can be effectively utilized in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl acetoacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Below is a detailed comparison of 4-nitrobenzyl acetoacetate with structurally analogous esters, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound 61312-84-3 C₁₁H₁₁NO₅ 237.21 44 376.5 (predicted) 1.287 Acetoacetate, 4-nitrobenzyl
Benzyl acetoacetate 5396-89-4 C₁₁H₁₂O₃ 192.21 N/A 285 (lit.) 1.112 Acetoacetate, benzyl
3-Pentyl acetoacetate 13562-81-7 C₉H₁₆O₃ 172.22 N/A 230 (est.) 0.983 Acetoacetate, 3-pentyl
Acetoacetic acid 2-methoxyethyl ester 22502-03-0 C₇H₁₂O₄ 160.17 N/A 210 (est.) 1.080 Acetoacetate, 2-methoxyethyl
Ethyl 4-nitrobenzoylacetate N/A C₁₁H₁₁NO₅ 237.21 89–91 N/A 1.320 Benzoylacetate, ethyl, 4-nitro

Key Observations:

Electron-Withdrawing Effects: The 4-nitrobenzyl group in this compound enhances electrophilicity compared to non-nitro analogs like benzyl acetoacetate, making it more reactive in nucleophilic acyl substitution reactions .

Thermal Stability : The nitro group increases the compound’s melting point (44°C) relative to benzyl acetoacetate (liquid at room temperature) .

Solubility : The polar nitro group improves solubility in aprotic solvents (e.g., toluene, dichloromethane) compared to aliphatic esters like 3-pentyl acetoacetate .

Catalytic Reactions

This compound participates in Pechmann reactions and 1,4-dihydropyridine (1,4-DHP) syntheses when catalyzed by systems like Fe₃O₄@SiO₂@ADMPT/H₆P₂W₁₈O₆₂, achieving high yields (>90%) under mild conditions (50°C, solvent-free) . In contrast, ethyl acetoacetate—a non-nitro analog—requires higher temperatures (80–100°C) and longer reaction times for similar transformations .

Comparison with Ethyl 4-Nitrobenzoylacetate

While both compounds contain a nitro group, ethyl 4-nitrobenzoylacetate (CAS: N/A) features a benzoyl (C₆H₅C(O)−) instead of an acetoacetate moiety. This structural difference reduces its enol tautomerization capability, limiting its utility in keto-enol-based reactions .

Biological Activity

4-Nitrobenzyl acetoacetate (NBAA) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is an ester derived from acetoacetic acid and 4-nitrobenzyl alcohol. Its chemical structure can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{NO}_4

This compound features a nitro group, which is significant for its biological activity due to the electron-withdrawing nature of the nitro substituent.

1. Antimicrobial Activity

Research has indicated that NBAA exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing that NBAA can inhibit bacterial growth at relatively low concentrations.

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

These results suggest that NBAA could potentially serve as a lead compound for developing new antimicrobial agents.

2. Antifungal Activity

In addition to its antibacterial effects, NBAA has shown antifungal activity against strains such as Candida albicans. The study reported that NBAA inhibited fungal growth with an MIC value of 64 µg/mL, indicating moderate antifungal potential.

3. Anti-inflammatory Effects

NBAA's anti-inflammatory properties were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced nitric oxide (NO) production, a marker of inflammation, suggesting that it may inhibit the inflammatory response through the modulation of pro-inflammatory cytokines.

The biological activity of NBAA can be attributed to several mechanisms:

  • Nitro Group Influence : The presence of the nitro group enhances the electron deficiency of the aromatic ring, which may facilitate interactions with various biological targets.
  • Reactive Oxygen Species (ROS) Modulation : NBAA has been shown to influence ROS levels in cells, contributing to its protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that NBAA may inhibit key enzymes involved in inflammatory pathways, although further research is needed to elucidate specific targets.

Case Studies and Research Findings

Several studies have explored the biological effects of NBAA:

  • A study published in a peer-reviewed journal highlighted the compound's potential as a neuroprotective agent, demonstrating that it could protect retinal ganglion cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate) .
  • Another investigation focused on the cytotoxic effects of NBAA on cancer cell lines such as HeLa and MCF-7. Results indicated that NBAA induces apoptosis in these cells, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-nitrobenzyl acetoacetate, and how can reaction conditions be optimized?

  • Methodology : A two-step transesterification process is commonly used. First, methyl acetoacetate reacts with 4-nitrobenzyl alcohol under reflux in anhydrous tetrahydrofuran (THF) with catalytic sodium hydride. The reaction is monitored via thin-layer chromatography (TLC) until completion. The product is purified via recrystallization from methanol, yielding this compound with >98% purity. Reaction optimization includes controlling temperature (reflux at ~66°C) and stoichiometric ratios (1:1.2 molar ratio of methyl acetoacetate to 4-nitrobenzyl alcohol) to minimize side products .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: 70% methanol/30% water) to confirm ≥98% purity. Neutralization titration with sodium hydroxide can cross-validate acid-sensitive impurities .
  • Structural Characterization : Employ 1^1H/13^13C NMR (in CDCl₃) to identify ester carbonyl peaks (~170 ppm) and aromatic nitro groups. IR spectroscopy confirms C=O stretching (~1740 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 237.2087 for C₁₁H₁₁NO₅) .

Q. What solvent systems are recommended for dissolving this compound in experimental workflows?

  • Methodology : The compound is highly soluble in methanol and dichloromethane (CH₂Cl₂) but sparingly soluble in water. For kinetic studies, use CH₂Cl₂ due to its low polarity and compatibility with UV-Vis spectroscopy (λₘₐₓ = 267 nm). For polar reaction environments, methanol is preferred, but ensure inert conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How does this compound participate in enzymatic decarboxylation mechanisms, and what structural insights are critical?

  • Methodology : The compound serves as a substrate analog in studies of acetoacetate decarboxylase (AADase). X-ray crystallography (e.g., PDB ID 3BH2) reveals that the nitro group mimics the keto-enol tautomerization of acetoacetate. Key residues (Lys 115 and Lys 116) stabilize the transition state via electrostatic perturbations. Mutagenesis studies (e.g., K116A) can validate the role of microenvironment desolvation in lowering the pKₐ of catalytic lysine residues .

Q. How should researchers resolve discrepancies in purity metrics between HPLC and titration methods?

  • Methodology : Discrepancies arise from non-UV-active impurities (e.g., inorganic salts) undetected by HPLC. Conduct parallel analyses:

HPLC : Quantifies organic impurities via area normalization.

Neutralization Titration : Detects acidic/basic contaminants (e.g., residual 4-nitrobenzyl alcohol).
Combine both methods and use mass balance calculations to adjust purification protocols (e.g., additional recrystallization) .

Q. What role does this compound play in metabolic pathway studies, particularly in ketone body analysis?

  • Methodology : In metabolomics, the compound is a precursor for synthesizing deuterated internal standards. For example, in 1^1H NMR-based studies of cerebrospinal fluid, it aids in quantifying acetoacetate and β-hydroxybutyrate ratios. Use liquid chromatography-mass spectrometry (LC-MS) with a HILIC column to separate ketone bodies in biological matrices. Exclude creatinine and acetone during data normalization to avoid interference .

Q. How can molecular docking studies predict the interaction of this compound with acrylamide-based polymers?

  • Methodology : Use AutoDock Vina to simulate binding affinities. Prepare the ligand (this compound) by optimizing its geometry with Gaussian09 at the B3LYP/6-31G* level. Dock into polymer models (e.g., PAM1-PAM5) using a grid box centered on the active site. Analyze binding poses for hydrogen bonding with amide groups and π-π stacking with aromatic moieties. Validate results via molecular dynamics simulations (100 ns) in GROMACS .

Q. What experimental strategies mitigate thermal instability during long-term storage of this compound?

  • Methodology : Store at –20°C under argon in amber vials to prevent photodegradation. For lab-scale use, pre-dry solvents (e.g., molecular sieves in methanol) to avoid hydrolysis. Monitor decomposition via periodic HPLC checks. If degradation occurs (>2% over 6 months), repurify via flash chromatography (silica gel, hexane/ethyl acetate 7:3) .

Q. Data Contradiction Analysis

Q. How should conflicting data on melting points (42–46°C vs. 44°C) be addressed?

  • Resolution : The range (42–46°C) reflects batch-dependent polymorphism or residual solvent. Use differential scanning calorimetry (DSC) at 10°C/min to identify polymorphic transitions. Consistently anneal samples at 40°C for 24 hours before measurement to standardize crystalline forms .

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGVCMZXFBYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375411
Record name (4-nitrophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61312-84-3
Record name Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
Source CAS Common Chemistry
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Record name (4-nitrophenyl)methyl 3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
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Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (140 g, 1.08 mole) and p-nitrobenzyl alcohol (153 g, 1.00 mole; was washed with diethyl ether prior to use) in toluene (1 L) was slowly distilled, 900 ml of the solvent being collected over a period of 15 hours. After cooling, any insoluble material was removed by filtration over Celite, washed with toluene and evaporated in vacuo to obtain 280 g of a crude oil. This oil was crystallized at 5° C. from diethyl ether (280 ml) to yield 181.55 g (0.766 mole, 76.6% yield) of the title compound as off-white crystals: mp 40°-42° C.; ir (film) νmax : 1740 (ester), 1715 (C=O), 1515 and 1345 (NO2) cm-1 ; 1Hmr (CDCl3) δ: 1.98 (s, impurity), 2.32 (3H, s, CH3), 3.62 (2H, s, --COCH2CO2R), 5.08 (s, impurity), 5.28 (2H, s, --CO2CH2Ar), 7.53 (2H, "d", J=9 Hz, ArH's), and 8.23 ppm (2H, "d", J=9 Hz, ArH's); Rf 0.45 (diethyl ether). An analytical sample was obtained by recrystallization from toluene-hexanes: mp 47°-49° C.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
76.6%

Retrosynthesis Analysis

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